molecular formula C14H12N4O2S B124025 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- CAS No. 152402-98-7

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-

Cat. No.: B124025
CAS No.: 152402-98-7
M. Wt: 300.34 g/mol
InChI Key: HLHGTWPLDSUGJJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- is a complex organic compound with the molecular formula C14H12N4O2S This compound is notable for its unique structure, which combines a benzimidazole core with a substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Substitution Reaction: The benzimidazole core is then reacted with 2-chloromethyl-3-methyl-4-nitropyridine in the presence of a base such as potassium carbonate. This step introduces the pyridine moiety to the benzimidazole ring.

    Thioether Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yields.

    Purification Steps: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Substituted Pyridines: Formed from electrophilic substitution reactions.

Scientific Research Applications

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound, lacking the substituted pyridine ring.

    2-Methylbenzimidazole: Similar structure but with a methyl group instead of the thioether linkage.

    4-Nitro-2-pyridinylmethylthio Compounds: Compounds with similar pyridine substitutions but different core structures.

Uniqueness: 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- is unique due to its combined benzimidazole and substituted pyridine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[(3-methyl-4-nitropyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-12(15-7-6-13(9)18(19)20)8-21-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGTWPLDSUGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467026
Record name 2-{[(3-Methyl-4-nitropyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
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Molecular Weight

300.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152402-98-7
Record name 2-[[(3-Methyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152402-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(((3-Methyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152402987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(3-Methyl-4-nitropyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(3-Methyl-4-nitro-pyridin-2-yl)methyl]sulfanyl]-1H-benzoimidazole
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